BenchChemオンラインストアへようこそ!

CDP-abequose

Salmonella O-antigen genetics serotype switching glycosyltransferase substrate specificity

CDP-abequose (cytidine 5′-diphosphate-3,6-dideoxy-D-galactose) is a naturally occurring CDP-activated dideoxyhexose that serves as the sole donor substrate for the α-1,3-abequosyltransferase (EC 2.4.1.60/2.4.1.382) during the assembly of the O-antigen repeating unit of Salmonella enterica group B lipopolysaccharide (LPS). The compound is the terminal biosynthetic product of a dedicated pathway encoded by the rfb gene cluster, and its formation is catalyzed by CDP-abequose synthase (EC 1.1.1.341), an NADPH-dependent oxidoreductase that reduces CDP-4-dehydro-3,6-dideoxy-D-glucose to the galacto-configured abequose moiety.

Molecular Formula C15H25N3O14P2
Molecular Weight 533.32 g/mol
Cat. No. B1252040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDP-abequose
Molecular FormulaC15H25N3O14P2
Molecular Weight533.32 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O
InChIInChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7-,8-,9-,11-,12-,13-,14?/m1/s1
InChIKeyJHEDABDMLBOYRG-RIGMPVOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDP-Abequose for O-Antigen Biosynthesis: A Nucleotide Sugar Essential for Salmonella Group B Lipopolysaccharide Assembly


CDP-abequose (cytidine 5′-diphosphate-3,6-dideoxy-D-galactose) is a naturally occurring CDP-activated dideoxyhexose that serves as the sole donor substrate for the α-1,3-abequosyltransferase (EC 2.4.1.60/2.4.1.382) during the assembly of the O-antigen repeating unit of Salmonella enterica group B lipopolysaccharide (LPS) [1]. The compound is the terminal biosynthetic product of a dedicated pathway encoded by the rfb gene cluster, and its formation is catalyzed by CDP-abequose synthase (EC 1.1.1.341), an NADPH-dependent oxidoreductase that reduces CDP-4-dehydro-3,6-dideoxy-D-glucose to the galacto-configured abequose moiety [2]. Unlike common nucleotide sugars utilized across broad taxa, CDP-abequose is restricted to a narrow phylogenetic range of Enterobacteriales, making it a highly specific biochemical marker and a critical reagent for studies of serotype-determining glycosyltransfer reactions [3].

Why CDP-Abequose Cannot Be Replaced by CDP-Paratose or CDP-Tyvelose in Scientific and Industrial Workflows


CDP-abequose, CDP-paratose, and CDP-tyvelose are the activated forms of three closely related 3,6-dideoxyhexoses that define the O‑antigen serogroups B, A, and D of Salmonella, respectively [1]. Although all three are synthesized from the identical precursor CDP‑4‑dehydro‑3,6‑dideoxy‑D‑glucose and can be transferred by the same glycosyltransferase in vitro, their structural and immunological outcomes are non‑interchangeable [2]. The abequose residue (galacto configuration) creates the O4 epitope, while paratose (gluco configuration) yields the O2/O12 epitope and tyvelose (manno configuration) produces the O9 epitope [3]. Antibodies raised against O4 LPS do not cross-react with O9 LPS, and vice versa, meaning that substitution of the nucleotide sugar leads to a complete loss of the intended serological readout [4]. For any application that depends on faithful recapitulation of group B O‑antigen structure—whether it is vaccine engineering, monoclonal antibody production, diagnostic assay development, or structural glycobiology—CDP‑abequose is uniquely required, and use of its in-class analogs will generate a different glycan product with distinct antigenicity and biological activity [5].

Quantitative Evidence That Differentiates CDP-Abequose from Its Closest Analogs


Gene-Specific O‑Antigen Switching: rfbJ (CDP‑Abequose) Confers O4 Serotype While rfbSE (CDP‑Tyvelose) Confers O9 Serotype

In an allelic-exchange experiment, the rfbSE gene pair (encoding CDP‑paratose synthase and CDP‑tyvelose epimerase) in Salmonella typhi was replaced by the rfbJ gene (encoding CDP‑abequose synthase) from S. typhimurium. Immunoblot analysis of purified LPS demonstrated that the resulting strains (H325, H404, CVD 906‑O4) expressed the O4 antigen (containing abequose) instead of the parental O9 antigen (containing tyvelose). The complete serotype conversion from O9,12 to O4,12 confirmed that the single genetic locus responsible for CDP‑abequose synthesis is both necessary and sufficient to dictate group‑B‑specific O‑antigen structure [1]. Conversely, introduction of rfbSE into an rfbJ‑deleted group B background converts O4 to O9, demonstrating bidirectional specificity [2].

Salmonella O-antigen genetics serotype switching glycosyltransferase substrate specificity

Quantified Abequose:Tyvelose Incorporation Ratio in Hybrid LPS Reveals Preferential Utilization of CDP‑Tyvelose over CDP‑Abequose by the Shared Glycosyltransferase

In two Salmonella hybrid strains engineered to co‑express both the B‑group (rfbJ) and D‑group (rfbSE) gene clusters, the relative incorporation of abequose and tyvelose into the O‑antigen polymer was quantified by gas‑liquid chromatography and mass spectrometry. Strain SL5313 (S. typhimurium × D.rfb⁺) contained abequose and tyvelose in a ratio of 1 : 1.5, whereas strain SL5396 (S. enteritidis × B.rfb⁺) exhibited a ratio of 1 : 2.5 [1]. This non‑stoichiometric incorporation indicates that the α‑1,3‑abequosyltransferase (EC 2.4.1.60) discriminates between CDP‑abequose and CDP‑tyvelose in vivo, with tyvelose incorporation favored by 1.5‑ to 2.5‑fold over abequose when both nucleotide sugars are available.

glycosyltransferase kinetics LPS structural analysis substrate selectivity

Steric Outcome of Synthase Reduction Determines the C‑4 Configuration: Abequose (galacto) vs. Paratose (gluco) vs. Tyvelose (manno)

CDP‑abequose synthase (RfbJ) and CDP‑paratose synthase (RfbS, also called Prt) both reduce the identical substrate CDP‑4‑keto‑3,6‑dideoxy‑D‑glucose using NADPH, but they deliver hydride to opposite faces of the ketone. This results in abequose possessing the galacto configuration (axial C‑4 hydroxyl in the ¹C₄ chair), whereas paratose assumes the gluco configuration (equatorial C‑4 hydroxyl) [1]. When the group D epimerase (RfbE) subsequently acts on CDP‑paratose, it inverts the C‑2 hydroxyl to yield tyvelose (manno configuration) [2]. The three sugar nucleotides are thus diastereoisomeric at C‑4 and/or C‑2, and this stereochemical difference is the direct molecular basis for their distinct serological activities.

CDP‑abequose synthase stereospecificity CDP‑paratose synthase NADPH‑dependent reductase mechanism

Monosaccharide Hapten Inhibition Confirms Non‑Overlapping Serological Specificity of Abequose vs. Tyvelose

Classical hapten inhibition studies demonstrated that free abequose completely inhibits the precipitation of anti‑S. paratyphi B (group B) serum by homologous polysaccharide, whereas tyvelose inhibits the precipitation of anti‑S. typhosa (group D) serum by its homologous polysaccharide [1]. Neither abequose nor ascarylose inhibits the anti‑S. typhosa system, and tyvelose does not inhibit the anti‑paratyphi B system. This strict immunological non‑cross‑reactivity establishes that the terminal dideoxyhexose residue—and therefore the identity of the CDP‑sugar precursor—is the sole determinant of serogroup specificity.

serological inhibition O‑antigen epitope specificity hapten‑antibody interaction

Chromatographic Discrimination of 3,6‑Dideoxyhexoses Enables Identity Verification of CDP‑Abequose vs. CDP‑Tyvelose After Hydrolysis

Paper chromatography in pyridine‑butanol‑water (4:6:3) resolves the three Salmonella‑associated 3,6‑dideoxyhexoses with distinct R_Rham values: abequose migrates at 1.16, paratose at 1.25, and tyvelose at 1.29 [1]. This differential mobility provides a straightforward method to confirm the identity and purity of CDP‑abequose following acid hydrolysis, distinguishing it from CDP‑paratose and CDP‑tyvelose that may be present as contaminants or incorrectly supplied materials.

chromatographic mobility quality control 3,6‑dideoxyhexose identification

Standard Gibbs Free Energy of the CDP‑Abequose Synthase Reaction Compared with Analogous Pathways

The MetaCyc database reports a standard Gibbs free energy change (ΔrG'°) of −1.63 kcal mol⁻¹ for the CDP‑abequose synthase reaction (CDP‑α‑D‑abequose + NADP⁺ ⇌ CDP‑4‑dehydro‑3,6‑dideoxy‑α‑D‑glucose + NADPH + H⁺) under standard biochemical conditions [1]. Although directly comparable thermodynamic data for the CDP‑paratose synthase reaction are not available in the same curated database, the modestly negative ΔrG'° indicates that the equilibrium slightly favors CDP‑abequose reduction, a parameter that can inform coupled enzyme assay design and in vitro synthesis optimization.

thermodynamics reaction equilibrium CDP‑sugar biosynthesis

Priority Application Scenarios for CDP-Abequose Based on Verified Differential Evidence


Construction of Defined O‑Antigen Glycoconjugate Vaccines Targeting Salmonella Serogroup B

CDP‑abequose is the obligatory donor for enzymatic synthesis of the O4 epitope (α‑D‑abequose‑(1→3)‑α‑D‑mannose‑(1→4)‑α‑L‑rhamnose‑(1→3)‑α‑D‑galactose). As demonstrated by Hone et al. (1994), insertion of the rfbJ gene alone into a group D strain converts its serotype from O9 to O4, proving that the presence of CDP‑abequose is sufficient to create the immunodominant group B epitope . For chemoenzymatic synthesis of O4‑bearing glycoconjugates, CDP‑abequose must be procured specifically; substitution with CDP‑tyvelose or CDP‑paratose yields the O9 or O2 epitope, respectively, which are not recognized by O4‑specific protective antibodies .

Serological Diagnostics and Lateral‑Flow Devices for Salmonella Group B Detection

Monoclonal antibodies directed against O4 antigen (abequose‑containing LPS) are standard reagents for identifying Salmonella serogroup B isolates. These antibodies show no cross‑reactivity with O9 (tyvelose) or O2 (paratose) epitopes . In vitro production of O4‑positive LPS for use as a calibrator or positive control in ELISAs and immunochromatographic assays requires CDP‑abequose as the glycosyltransferase substrate; the use of any other CDP‑dideoxyhexose generates an antigenically incorrect product that will fail to bind O4‑specific detection antibodies, yielding false‑negative results in quality‑control panels .

Mechanistic Studies of Glycosyltransferase Substrate Specificity and Engineering

The α‑1,3‑abequosyltransferase (EC 2.4.1.60) is a rare example of a retaining hexosyltransferase that can accept three different CDP‑activated 3,6‑dideoxyhexoses in vitro, yet exhibits a 1.5‑ to 2.5‑fold preference for CDP‑tyvelose over CDP‑abequose in vivo . CDP‑abequose is therefore indispensable for kinetic and structural studies that aim to dissect the molecular basis of donor substrate selectivity in this enzyme family. Comparative kinetic assays using purified CDP‑abequose, CDP‑paratose, and CDP‑tyvelose can reveal the relative k_cat/K_M values that underpin the observed in vivo incorporation bias, guiding protein engineering efforts toward transferases with tailored donor specificity .

Identity Verification and Purity Assessment of Nucleotide Sugar Batches

Acid hydrolysis of CDP‑abequose liberates free abequose, which can be identified by its R_Rham value of 1.16 in paper chromatography (pyridine‑butanol‑water 4:6:3) and distinguished from paratose (1.25) and tyvelose (1.29) . This established chromatographic discrimination provides procurement officers and quality‑control laboratories with a simple, low‑cost identity test to confirm that the supplied compound is indeed CDP‑abequose and not a mislabeled diastereoisomer, preventing costly experimental failures due to wrong‑sugar‑nucleotide errors.

Quote Request

Request a Quote for CDP-abequose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.